3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves several stepsSpecific reaction conditions and reagents may vary depending on the desired yield and purity .
Chemical Reactions Analysis
3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: While not widely used in industrial applications, it serves as a valuable tool in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use. For example, it may act as an inhibitor of checkpoint kinase 1 (CHK1), a critical component of the cellular response to DNA damage .
Comparison with Similar Compounds
3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: This compound has a similar structure but includes an ethylsulfonyl group instead of an ethyl group.
5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: This compound is a potent and selective oral CHK1 inhibitor
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(9-16)17-12-11(8-13)14-5-6-15-12/h5-6,10H,2-4,7,9H2,1H3 |
InChI Key |
UCLJYYIKMYYZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC2=NC=CN=C2C#N |
Origin of Product |
United States |
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